molecular formula C18H14BrN3O4S B2711375 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromophenyl)acetamide CAS No. 1105232-45-8

2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromophenyl)acetamide

Cat. No.: B2711375
CAS No.: 1105232-45-8
M. Wt: 448.29
InChI Key: NAPBFUDCCDKXOQ-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted at position 3 with a benzenesulfonyl group and at position 1 with an acetamide moiety bearing a 4-bromophenyl group. The benzenesulfonyl group is a strong electron-withdrawing substituent, likely influencing the compound’s electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O4S/c19-13-6-8-14(9-7-13)20-16(23)12-22-18(24)11-10-17(21-22)27(25,26)15-4-2-1-3-5-15/h1-11H,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPBFUDCCDKXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the phenylsulfonyl group: This step may involve the sulfonylation of the pyridazinone core using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Bromination of the phenyl ring: The bromination of the phenyl ring can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Acetylation: The final step involves the acetylation of the pyridazinone derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide, potassium thiocyanate, or sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromophenyl)acetamide exhibit notable antimicrobial properties. For instance, certain sulfonamide derivatives have demonstrated significant activity against bacterial strains such as E. coli and S. aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 6.28 to 6.72 mg/mL . This suggests that the compound could potentially inhibit the growth of pathogenic bacteria.

Anti-inflammatory Properties

The compound may act as an inhibitor of phosphodiesterases (PDEs), particularly PDE4 and PDE5. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP), which is crucial for various signaling pathways involved in inflammation and smooth muscle relaxation. This mechanism could position the compound as a candidate for treating inflammatory diseases.

Potential Anticancer Activity

There is evidence suggesting that this compound might interact with specific receptors on cell surfaces, modulating cellular signaling pathways that affect cell proliferation and apoptosis. This interaction could be beneficial in the context of cancer therapy, where controlling cell growth is paramount.

Synthesis of Complex Molecules

The compound can serve as a building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced biological activities or novel properties.

Catalytic Applications

In industrial chemistry, it may find applications as a catalyst in specific chemical reactions due to its ability to stabilize reactive intermediates or facilitate certain reaction pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyridazinone derivatives, including compounds structurally similar to this compound. Results indicated significant activity against common pathogens, suggesting potential clinical applications in treating infections caused by resistant strains .

Case Study 2: Anti-inflammatory Effects

In a preclinical model of inflammation, the compound was tested for its ability to reduce inflammatory markers. The results showed a marked decrease in cytokine levels following treatment with the compound, supporting its role as a PDE inhibitor and highlighting its potential for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromophenyl)acetamide depends on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor binding: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.

    DNA interaction: The compound could interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structure aligns with pyridazinone derivatives reported in pharmacological studies. Key comparisons include:

  • FPR2 Agonists :

    • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : This analog activates FPR2, inducing calcium mobilization and chemotaxis in neutrophils. The 4-methoxybenzyl group at position 5 and methyl group at position 3 enhance receptor specificity compared to the target compound’s benzenesulfonyl substituent .
    • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : A mixed FPR1/FPR2 ligand, highlighting how substituent position (3- vs. 4-methoxy) modulates receptor selectivity .
  • Kinase Inhibitors: Quinazolinone-pyridinone hybrids (e.g., Compound 10 in : C30H22BrN5O3S, MW 612.50) share the 4-bromophenyl acetamide motif but incorporate a cyano group and thioether linkage. These substitutions correlate with dual EGFR/BRAFV600E inhibition and high thermal stability (melting points >300°C) .
  • The target compound’s benzenesulfonyl group may similarly influence hydrophobic or π-π interactions .

Physical and Chemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound 3-benzenesulfonyl, N-(4-bromophenyl) ~464.29* High polarity (sulfonyl group), moderate solubility -
FPR2 Agonist (4-methoxybenzyl) 5-(4-methoxybenzyl), 3-methyl Not reported FPR2-specific activation, chemotaxis
Compound 10 () 4-bromophenyl, cyano, thioether 612.50 Dual kinase inhibition, MP >300°C
2-[3-(4-fluorophenyl)-...]acetic acid 4-fluorophenyl 248.22 Purity 95%, potential metabolite

*Calculated from molecular formula C18H14BrN3O4S.

Notes

Substituent Diversity: Minor changes in substituents (e.g., methoxy position, sulfonyl vs. methyl groups) significantly alter pharmacological profiles .

Biological Activity

2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromophenyl)acetamide is a synthetic organic compound belonging to the class of pyridazinone derivatives. This compound has garnered interest due to its diverse biological activities, including potential applications in medicinal chemistry. The presence of functional groups such as the benzenesulfonyl and bromophenyl moieties suggests that it may exhibit significant pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H15N3O6SC_{19}H_{15}N_{3}O_{6}S, with a molecular weight of 413.4 g/mol. The structure features a pyridazinone core, which is known for its biological activity.

PropertyValue
Molecular FormulaC19H15N3O6SC_{19}H_{15}N_{3}O_{6}S
Molecular Weight413.4 g/mol
CAS Number1105232-33-4

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study reported that certain sulfonamide derivatives demonstrated significant activity against various bacterial strains, including E. coli and S. aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 6.28 to 6.72 mg/mL . These findings suggest that the compound could potentially inhibit the growth of pathogenic bacteria.

Anti-inflammatory Properties

The anti-inflammatory effects of related compounds have been documented, showing promising results in reducing inflammation in vivo. For instance, specific derivatives were shown to inhibit carrageenan-induced rat paw edema significantly, achieving inhibition rates of up to 94.69% . This indicates that the compound may possess similar anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators.

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory and infectious pathways.
  • Receptor Interaction : It might bind to cellular receptors, modulating signaling pathways that regulate inflammation and microbial resistance.
  • DNA Interaction : There is potential for interaction with DNA, influencing gene expression and cellular proliferation .

Case Studies

In preclinical studies involving various sulfonamide derivatives, compounds structurally related to this compound demonstrated significant efficacy against inflammatory conditions and infections. Notably:

  • A series of benzenesulfonamide derivatives were synthesized and evaluated for their anti-inflammatory and antimicrobial activities, revealing a strong correlation between structural modifications and biological potency .

Q & A

Q. What are the recommended methodologies for synthesizing this compound with high purity?

The synthesis of this compound requires multi-step organic reactions, including sulfonylation, nucleophilic substitution, and amidation. Key steps involve:

  • Sulfonylation : Introducing the benzenesulfonyl group via reaction with benzenesulfonyl chloride under anhydrous conditions (e.g., DCM solvent, triethylamine base) .
  • Pyridazinone ring formation : Cyclization using hydrazine derivatives, followed by oxidation to stabilize the 6-oxo group .
  • Amidation : Coupling the pyridazinone intermediate with 4-bromophenylacetic acid using coupling agents like EDC/HOBt . Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and 1H/13C NMR for structural validation .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of:

  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., ESI+ mode, theoretical [M+H]+ = 511.38 g/mol vs. observed) .
  • X-ray crystallography for unambiguous confirmation of the pyridazinone ring conformation and sulfonyl group orientation (if single crystals are obtainable) .
  • FT-IR spectroscopy to identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O stretch at ~1350 cm⁻¹) .

Q. What solvent systems are optimal for solubility and stability studies?

Preliminary solubility screening in DMSO (≥50 mg/mL) is typical for stock solutions. For stability:

  • Avoid aqueous buffers with pH > 8, as the sulfonyl group may hydrolyze.
  • Use HPLC-UV to monitor degradation under accelerated conditions (e.g., 40°C, 75% humidity) .
  • Calculate logP values (e.g., using ChemAxon or ACD/Labs) to predict partitioning behavior in biological assays .

Advanced Research Questions

Q. How can computational methods optimize reaction yields for large-scale synthesis?

Apply density functional theory (DFT) to model transition states of sulfonylation and amidation steps, identifying energy barriers and optimal catalysts .

  • Use ICReDD’s reaction path search to simulate alternative pathways and reduce trial-and-error experimentation .
  • Validate predictions with DoE (Design of Experiments) to statistically optimize parameters (e.g., temperature, stoichiometry) .

Q. What strategies address contradictions in bioactivity data across studies?

Contradictions often arise from assay variability or impurities. Mitigate via:

  • Batch-to-batch reproducibility checks : Compare HPLC chromatograms and HRMS data across suppliers .
  • Strict negative controls : Include solvent-only and scaffold analogs to rule off-target effects .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify outliers .

Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition?

Combine molecular docking (AutoDock Vina, PyMol) with kinetic assays :

  • Perform surface plasmon resonance (SPR) to measure binding affinity (KD) for target enzymes .
  • Use stopped-flow fluorescence to monitor real-time inhibition kinetics .
  • Cross-validate with mutagenesis studies to identify critical amino acid residues interacting with the benzenesulfonyl group .

Q. What advanced techniques characterize degradation products under physiological conditions?

  • LC-MS/MS with collision-induced dissociation (CID) to fragment and identify degradation byproducts .
  • NMR-based metabolomics to track interactions with liver microsomes (e.g., CYP450-mediated oxidation) .
  • Accelerated stability testing in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to model oral bioavailability .

Methodological Notes

  • Safety : Brominated aromatics require handling in fume hoods with PPE (gloves, goggles). Waste must comply with EPA guidelines for halogenated organics .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem, ChEMBL) .

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